molecular formula C17H13NO5 B293229 2-(2-Furoylamino)benzyl 2-furoate

2-(2-Furoylamino)benzyl 2-furoate

Cat. No. B293229
M. Wt: 311.29 g/mol
InChI Key: VXUSHQPOHKUXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Furoylamino)benzyl 2-furoate, also known as FB1, is a mycotoxin produced by the fungus Fusarium verticillioides. It is commonly found in corn and other cereal crops, and has been linked to various health issues in both humans and animals. In recent years, FB1 has gained attention in scientific research due to its potential applications in medicine and agriculture.

Mechanism of Action

2-(2-Furoylamino)benzyl 2-furoate works by inhibiting ceramide synthase, an enzyme involved in the synthesis of ceramide, a lipid that plays a key role in cell signaling and apoptosis. By inhibiting ceramide synthase, 2-(2-Furoylamino)benzyl 2-furoate disrupts the balance of ceramide and other lipids in cells, leading to various physiological effects.
Biochemical and Physiological Effects:
2-(2-Furoylamino)benzyl 2-furoate has been shown to have a range of biochemical and physiological effects, including inducing apoptosis in cancer cells, reducing inflammation, and altering lipid metabolism. It has also been linked to various health issues in animals, such as liver and kidney damage, and has been suggested as a potential contributor to various human diseases.

Advantages and Limitations for Lab Experiments

2-(2-Furoylamino)benzyl 2-furoate is a useful tool for studying the role of ceramide and other lipids in cell signaling and apoptosis. Its anti-tumor and anti-inflammatory properties also make it a potential candidate for drug development. However, its toxicity and potential health risks must be carefully considered when using it in lab experiments.

Future Directions

There are several areas of future research that could be pursued with 2-(2-Furoylamino)benzyl 2-furoate. One area is the development of 2-(2-Furoylamino)benzyl 2-furoate-based drugs for the treatment of cancer and inflammatory diseases. Another area is the use of 2-(2-Furoylamino)benzyl 2-furoate as a natural pesticide in agriculture. Additionally, further research is needed to fully understand the health risks associated with 2-(2-Furoylamino)benzyl 2-furoate exposure and to develop effective strategies for minimizing these risks.

Synthesis Methods

2-(2-Furoylamino)benzyl 2-furoate can be synthesized through a series of chemical reactions, starting with the reaction of furoic acid with thionyl chloride to form furoyl chloride. This is then reacted with 2-aminobenzyl alcohol to form the intermediate 2-(2-furoylamino)benzyl alcohol. Finally, this intermediate is esterified with furoic acid to form 2-(2-Furoylamino)benzyl 2-furoate.

Scientific Research Applications

2-(2-Furoylamino)benzyl 2-furoate has been studied for its potential applications in medicine and agriculture. In medicine, it has been shown to have anti-tumor and anti-inflammatory properties, and has been suggested as a potential treatment for various cancers and inflammatory diseases. In agriculture, 2-(2-Furoylamino)benzyl 2-furoate has been shown to have anti-fungal properties and has been suggested as a potential natural pesticide.

properties

Molecular Formula

C17H13NO5

Molecular Weight

311.29 g/mol

IUPAC Name

[2-(furan-2-carbonylamino)phenyl]methyl furan-2-carboxylate

InChI

InChI=1S/C17H13NO5/c19-16(14-7-3-9-21-14)18-13-6-2-1-5-12(13)11-23-17(20)15-8-4-10-22-15/h1-10H,11H2,(H,18,19)

InChI Key

VXUSHQPOHKUXAQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3

Origin of Product

United States

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